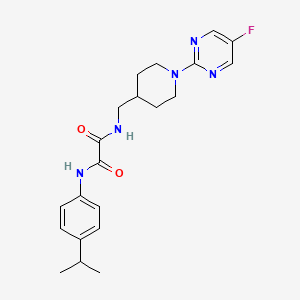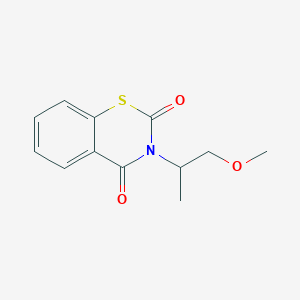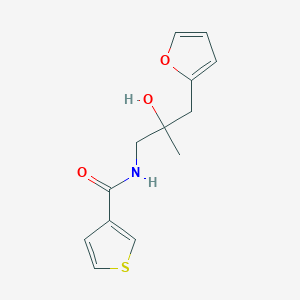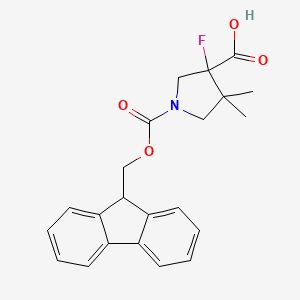![molecular formula C19H20N2O3 B2385466 2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide CAS No. 941992-90-1](/img/structure/B2385466.png)
2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is a synthetic chemical compound. It contains a pyrrolidine ring, which is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds similar to “2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” involves the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, leading to the respective Schiff base intermediates which are then reduced .Molecular Structure Analysis
The molecular structure of “2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” includes a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” include the formation of Schiff base intermediates through the reaction of substituted salicylaldehydes and 2-(2-oxopyrrolidin-1-yl)acetamide, followed by reduction .Physical And Chemical Properties Analysis
The molecular formula of “2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide” is C19H20N2O3, and its molecular weight is 324.38.Scientific Research Applications
Enantioselective Synthesis and Chemical Properties
- Enantioselective Synthesis: Research has explored the enantioselective synthesis of various piperidines and pyrrolidines, highlighting methodologies that could potentially be applied to the synthesis or modification of "2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide" (Calvez, Chiaroni, & Langlois, 1998). These processes involve the addition of Grignard reagents to N-methoxy-N-methylamides derived from natural amino acids, leading to compounds with potential pharmacological activities.
Synthesis and Neuroleptic Activity
- Synthesis and Biological Activity: A study on benzamides, including the synthesis of neuroleptic agents, provides a foundation for understanding the structural requirements for biological activity. Such research demonstrates how alterations in the molecular structure can significantly impact the pharmacological properties of benzamides (Iwanami et al., 1981).
Molecular Structural Analysis and Antioxidant Activity
- Molecular Structure and Antioxidant Properties: Detailed analysis of the molecular structure of benzamide derivatives, incorporating techniques like X-ray diffraction and DFT calculations, sheds light on their geometric and electronic properties. These studies often reveal insights into the antioxidant capabilities of such compounds, which may inform the design of molecules with enhanced pharmacological or therapeutic effects (Demir et al., 2015).
QSAR Modeling and Dopamine D2 Receptor Affinity
- QSAR Modeling for Receptor Binding: QSAR (Quantitative Structure-Activity Relationship) modeling on benzamides, including those with methoxy groups, provides valuable insights into the molecular features contributing to dopamine D2 receptor affinity. This research highlights the importance of specific substituents and structural motifs in enhancing receptor binding, offering a pathway to the rational design of new therapeutic agents (Samanta et al., 2005).
Anticancer Activity
- Anticancer Evaluation: The synthesis and evaluation of benzamide derivatives with specific substituents have been explored for their anticancer activities. Such studies contribute to the development of novel anticancer agents by identifying structural components essential for activity against various cancer cell lines (Mohan et al., 2021).
Future Directions
properties
IUPAC Name |
2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-12-14(9-10-16(13)21-11-5-8-18(21)22)20-19(23)15-6-3-4-7-17(15)24-2/h3-4,6-7,9-10,12H,5,8,11H2,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFCXZKOEJJKMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC=C2OC)N3CCCC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-sulfamoylphenyl)acetamide](/img/structure/B2385383.png)

![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]prop-2-enamide](/img/structure/B2385385.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-ethoxybenzamide](/img/structure/B2385392.png)
![6-ethyl 3-methyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2385394.png)
![3-[(2,5-dimethylphenyl)methyl]-9-(4-ethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2385395.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2385396.png)

![N-(benzo[d]thiazol-2-yl)-2-(quinazolin-4-ylthio)acetamide](/img/structure/B2385400.png)
![3-(benzo[d][1,3]dioxol-5-ylmethyl)-N-(2-methylbenzo[d]thiazol-5-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2385401.png)

![2-{3-[(4-fluorobenzyl)oxy]benzoyl}-N-isopropyl-1-hydrazinecarboxamide](/img/structure/B2385404.png)
![1,4-Bis(6-chlorobenzo[d]thiazol-2-yl)piperazine](/img/structure/B2385406.png)